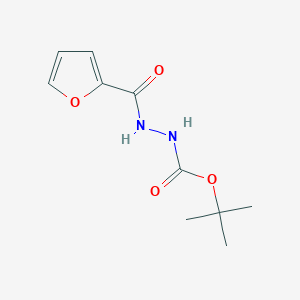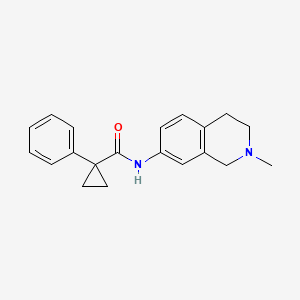
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide, also known as PACAP-27, is a neuropeptide that has been found to have various physiological and biochemical effects. It was first identified in the early 1980s, and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide acts on specific receptors in the brain and other tissues, including the PAC1 receptor, the VPAC1 receptor, and the VPAC2 receptor. Upon binding to these receptors, this compound activates various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate neurotransmitter release, modulate ion channel activity, and promote neuronal survival and differentiation. It also has effects on cardiovascular function, immune function, and endocrine function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of working with N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide in lab experiments is that it is relatively stable and easy to work with. It can be synthesized in large quantities using SPPS techniques, and it can be stored for extended periods of time without significant degradation.
One limitation of working with this compound is that it can be difficult to interpret the results of experiments due to its complex mechanism of action and wide range of effects. Additionally, it can be challenging to design experiments that specifically target the effects of this compound without also affecting other signaling pathways and cellular processes.
Orientations Futures
There are many potential future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide. Some possible areas of investigation include:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on neuronal survival and differentiation
- Development of more specific this compound agonists and antagonists for use in therapeutic applications
- Investigation of the role of this compound in other physiological processes, such as metabolism and inflammation
- Exploration of the potential use of this compound as a biomarker for neurological disorders.
Conclusion:
Overall, this compound is a neuropeptide with a wide range of biochemical and physiological effects. It has been studied extensively for its potential therapeutic applications, particularly in the field of neuroprotection. While there are some limitations to working with this compound in lab experiments, there are also many potential future directions for research on this intriguing molecule.
Méthodes De Synthèse
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage of the peptide from the resin and purification.
Applications De Recherche Scientifique
N-(2-methyl-1,2,3,4-tetrahydro-7-isoquinolinyl)-1-phenylcyclopropanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, and it has been investigated as a treatment for various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-22-12-9-15-7-8-18(13-16(15)14-22)21-19(23)20(10-11-20)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPVRRXXVJHDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4965158.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![ethyl [2,4-dioxo-5-(3-thienylmethylene)-1,3-thiazolidin-3-yl]acetate](/img/structure/B4965172.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
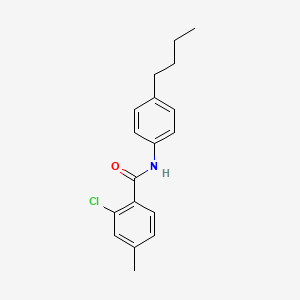
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)
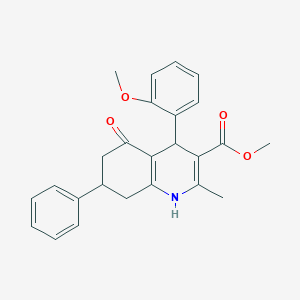
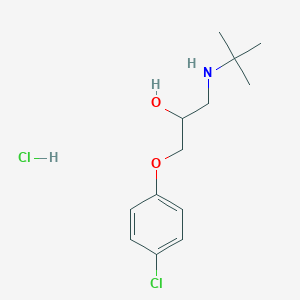
![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)

![4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)


